molecular formula C13H24N2O3 B2407171 Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate CAS No. 2418658-99-6

Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate

Cat. No.: B2407171
CAS No.: 2418658-99-6
M. Wt: 256.346
InChI Key: QNBZEFVVMNMJNO-UHFFFAOYSA-N
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Mechanism of Action

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, bases like sodium hydride (NaH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate exhibit significant antimicrobial properties. A study focused on the compound's efficacy against various Gram-positive and Gram-negative bacteria, revealing that it can inhibit the growth of multi-drug resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm) .

Data Table: Antimicrobial Efficacy

Bacterial Strain Minimum Inhibitory Concentration (µg/mL)
Methicillin-resistant Staphylococcus aureus0.78 - 3.125
Vancomycin-resistant Enterococcus faecium0.78 - 3.125

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Case Study: Neuroprotection
A study demonstrated that this compound significantly reduced cell death in astrocytes exposed to amyloid beta peptides, indicating its potential role in protecting against neurotoxicity associated with Alzheimer's .

Inhibition of Enzymatic Activity

This compound has shown promise as an inhibitor of enzymes linked to various metabolic pathways. Specifically, it has been identified as an inhibitor for β-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease .

Data Table: Enzyme Inhibition Studies

Enzyme Inhibition (%) at 10 µM Concentration
β-secretase28.4
Acetylcholinesterase26.5

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a role in cancer therapy .

Case Study: Cytotoxicity Against Cancer Cells
In vitro assays revealed that this compound exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations .

Biological Activity

Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate (CAS No. 73874-95-0) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.28 g/mol
  • InChI Key : CKXZPVPIDOJLLM-UHFFFAOYSA-N
  • Boiling Point : Not available
  • Solubility : High gastrointestinal absorption and blood-brain barrier permeability indicate significant bioavailability.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be categorized as follows:

  • Antimicrobial Activity :
    • This compound has been screened against various Gram-positive and Gram-negative bacteria, showing promising antimicrobial properties. Its derivatives have been optimized for enhanced efficacy against multidrug-resistant strains, addressing the urgent need for new antibiotics in clinical settings .
  • Neuroprotective Effects :
    • Recent studies indicate that derivatives of this compound can protect astrocytes from amyloid-beta-induced toxicity, which is significant in the context of Alzheimer's disease. The compound demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-α and free radicals in cell cultures .
  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit β-secretase and acetylcholinesterase, both critical enzymes involved in the pathophysiology of Alzheimer's disease. In vitro studies revealed an IC50 value of 15.4 nM for β-secretase inhibition, indicating potent activity .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
NeuroprotectiveReduces TNF-α and free radicals in astrocytes
Enzyme Inhibitionβ-secretase (IC50 = 15.4 nM), Acetylcholinesterase

Case Studies

  • Neuroprotection in Alzheimer's Disease Models :
    • A study evaluated the protective effects of a derivative compound (M4) against amyloid-beta-induced astrocyte death. Results indicated that M4 significantly reduced cell death and inflammation markers compared to control groups, although it showed limited efficacy in vivo compared to established treatments like galantamine .
  • Antimicrobial Efficacy Against Resistant Strains :
    • In a screening study, this compound was tested against a panel of clinically relevant bacterial strains. The results highlighted its potential as a lead compound for further development into a novel antimicrobial agent .

Properties

IUPAC Name

tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-13(8-17-9-13)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBZEFVVMNMJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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